molecular formula C21H14N4O B11271544 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11271544
M. Wt: 338.4 g/mol
InChI Key: LIDULJDIENWPCG-UHFFFAOYSA-N
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Description

5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound contains a pyrazole ring fused with a naphthalene moiety and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation or flow chemistry techniques to enhance reaction rates and efficiency .

Chemical Reactions Analysis

5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction conditions like reflux or microwave irradiation . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole, naphthalene, and oxadiazole rings, which confer distinct chemical and biological properties that can be tailored for specific applications.

Properties

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

IUPAC Name

5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24)

InChI Key

LIDULJDIENWPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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